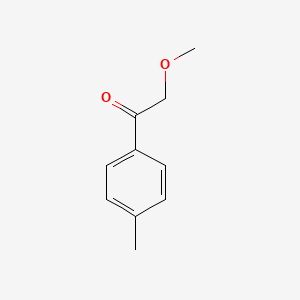
6-Chloro-9-(methoxymethyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-9-(methoxymethyl)-9H-purine is a heterocyclic organic compound with the molecular formula C7H7ClN4O It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(methoxymethyl)-9H-purine typically involves the chlorination of 9-(methoxymethyl)-9H-purine. One common method includes the reaction of 9-(methoxymethyl)-9H-purine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 6-position of the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-9-(methoxymethyl)-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like arylboronic acids are typical.
Major Products Formed
Aminopurines: Formed by substitution of the chlorine atom with an amine group.
Thiolpurines: Formed by substitution with a thiol group.
Arylpurines: Formed through coupling reactions with arylboronic acids.
Aplicaciones Científicas De Investigación
6-Chloro-9-(methoxymethyl)-9H-purine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral and anticancer agents.
Biological Studies: Used in studies involving purine metabolism and enzyme interactions.
Pharmaceutical Development: It is a building block for the development of new drugs targeting various diseases.
Chemical Biology: Employed in the design of probes and inhibitors for studying biological pathways.
Mecanismo De Acción
The mechanism of action of 6-Chloro-9-(methoxymethyl)-9H-purine involves its interaction with biological targets such as enzymes and receptors. The chlorine atom at the 6-position and the methoxymethyl group at the 9-position contribute to its binding affinity and specificity. It can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropurine: Lacks the methoxymethyl group at the 9-position.
9-Methoxymethylpurine: Lacks the chlorine atom at the 6-position.
6-Chloro-9H-purine: Lacks the methoxymethyl group at the 9-position.
Uniqueness
6-Chloro-9-(methoxymethyl)-9H-purine is unique due to the presence of both the chlorine atom at the 6-position and the methoxymethyl group at the 9-position. This combination of functional groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Número CAS |
6504-64-9 |
|---|---|
Fórmula molecular |
C7H7ClN4O |
Peso molecular |
198.61 g/mol |
Nombre IUPAC |
6-chloro-9-(methoxymethyl)purine |
InChI |
InChI=1S/C7H7ClN4O/c1-13-4-12-3-11-5-6(8)9-2-10-7(5)12/h2-3H,4H2,1H3 |
Clave InChI |
SZLMRHFSYVCXQX-UHFFFAOYSA-N |
SMILES |
COCN1C=NC2=C1N=CN=C2Cl |
SMILES canónico |
COCN1C=NC2=C1N=CN=C2Cl |
Key on ui other cas no. |
6504-64-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-](/img/structure/B3055421.png)
![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl-](/img/structure/B3055422.png)
